molecular formula C17H24N2O2 B4712999 N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Katalognummer B4712999
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: GOUYZWQDZJXHMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

Studies: Further studies are needed to fully elucidate the mechanism of action of N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its effects on downstream signaling pathways.
Conclusion
This compound is a promising experimental drug for the treatment of B-cell malignancies. Its high potency and selectivity for BTK make it an attractive candidate for further development, and preclinical studies have demonstrated its ability to induce apoptosis and inhibit cancer cell growth. Further research is needed to fully understand the mechanism of action of this compound and its potential as a cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. However, like all experimental drugs, this compound has limitations and challenges in lab experiments. For example, its efficacy may be affected by factors such as tumor heterogeneity, drug resistance, and toxicity. In addition, the optimal dosing and treatment schedule for this compound may vary depending on the specific cancer type and stage.

Zukünftige Richtungen

There are several potential future directions for the development of N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a cancer therapy. These include:
1. Combination therapies: this compound may be used in combination with other anti-cancer agents to enhance its efficacy and overcome drug resistance.
2. Biomarker identification: The identification of biomarkers that predict response to this compound may help to personalize treatment and improve patient outcomes.
3. Clinical trials: The results of preclinical studies have been promising, and clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
4.

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK activity and suppression of B-cell receptor signaling. In vitro and in vivo studies have shown that this compound induces apoptosis (programmed cell death) in B-cell lymphoma cells and inhibits their growth and proliferation. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Eigenschaften

IUPAC Name

N-tert-butyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11-6-12(2)8-14(7-11)19-10-13(9-15(19)20)16(21)18-17(3,4)5/h6-8,13H,9-10H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUYZWQDZJXHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.